molecular formula C14H22ClNO2 B1668059 Bupranolol CAS No. 14556-46-8

Bupranolol

Katalognummer B1668059
CAS-Nummer: 14556-46-8
Molekulargewicht: 271.78 g/mol
InChI-Schlüssel: HQIRNZOQPUAHHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bupranolol is a non-selective beta blocker without intrinsic sympathomimetic activity (ISA), but with strong membrane stabilizing activity . Its potency is similar to propranolol . Like other beta blockers, oral bupranolol can be used to treat hypertension and tachycardia .


Molecular Structure Analysis

Bupranolol has a molecular formula of C14H22ClNO2 . The structure includes a benzene ring substituted with a chlorine atom and a methyl group, linked to a propanol structure with a tert-butylamino group .


Chemical Reactions Analysis

Bupranolol undergoes first-pass metabolism, with over 90% of the drug being metabolized . The main metabolite is carboxybupranolol, 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid, of which 88% are eliminated renally within 24 hours .


Physical And Chemical Properties Analysis

Bupranolol has a molar mass of 271.79 g/mol . It is quickly and completely absorbed from the gut with less than 10% oral bioavailability . It has a plasma half-life of about two to four hours .

Wissenschaftliche Forschungsanwendungen

  • Hypertension Treatment

    • Application : Bupranolol is used to manage hypertension . It competes with sympathomimetic neurotransmitters for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure .
    • Method : The medication is administered orally . The initial dose is usually 50 mg two times a day .
    • Results : The treatment effectively manages hypertension by reducing blood pressure .
  • Tachycardia Treatment

    • Application : Bupranolol is also used to treat tachycardia .
    • Method : Similar to hypertension treatment, Bupranolol is administered orally for tachycardia treatment .
    • Results : The medication helps in reducing the heart rate, thereby managing tachycardia .
  • Glaucoma Treatment

    • Application : Bupranolol is used in the treatment of glaucoma .
    • Method : Bupranolol eye drops are used against glaucoma .
    • Results : The medication helps in managing intraocular pressure, thereby treating glaucoma .
  • Beta-Adrenoceptor Antagonist

    • Application : Bupranolol acts as a non-selective beta-adrenoceptor antagonist .
    • Method : Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart .
    • Results : This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .
  • Transdermal Delivery

    • Application : Bupranolol can be delivered transdermally .
    • Method : Administration of 30 mg Bupranolol in a transdermal delivery system (TTS) every 24 h to 6 healthy volunteers for 72 h .
    • Results : This yielded steady state plasma concentrations 4- to 5-times above the Ki-value as shown by in vitro inhibition of beta-adrenoceptor binding by plasma samples .
  • Cardiac Arrhythmia Treatment

    • Application : Bupranolol can be used in the treatment of cardiac arrhythmias .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing the heart rate, thereby treating cardiac arrhythmias .
  • Angina Pectoris Treatment

    • Application : Bupranolol can be used in the treatment of angina pectoris .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing chest pain, thereby treating angina pectoris .
  • Myocardial Infarction Treatment

    • Application : Bupranolol can be used in the treatment of myocardial infarction .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing heart conditions post myocardial infarction .
  • Heart Failure Treatment

    • Application : Bupranolol can be used in the treatment of heart failure .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing heart conditions in heart failure patients .
  • Anxiety and Stress Treatment

    • Application : Bupranolol can be used in the treatment of anxiety and stress .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing symptoms of anxiety and stress .
  • Migraine Prevention

    • Application : Bupranolol can be used in the prevention of migraines .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in preventing migraine attacks .
  • Cardiac Arrhythmia Treatment

    • Application : Bupranolol can be used in the treatment of cardiac arrhythmias .
    • Method : Similar to hypertension treatment, Bupranolol is administered orally .
    • Results : The medication helps in managing the heart rate, thereby treating cardiac arrhythmias .
  • Angina Pectoris Treatment

    • Application : Bupranolol can be used in the treatment of angina pectoris .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing chest pain, thereby treating angina pectoris .
  • Myocardial Infarction Treatment

    • Application : Bupranolol can be used in the treatment of myocardial infarction .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing heart conditions post myocardial infarction .
  • Heart Failure Treatment

    • Application : Bupranolol can be used in the treatment of heart failure .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing heart conditions in heart failure patients .
  • Anxiety and Stress Treatment

    • Application : Bupranolol can be used in the treatment of anxiety and stress .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in managing symptoms of anxiety and stress .
  • Migraine Prevention

    • Application : Bupranolol can be used in the prevention of migraines .
    • Method : Bupranolol is administered orally .
    • Results : The medication helps in preventing migraine attacks .

Safety And Hazards

Adverse effects, contraindications, and interactions of Bupranolol are similar to other beta blockers . Specific details about safety and hazards were not found in the search results.

Eigenschaften

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRNZOQPUAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022704
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bupranolol

CAS RN

14556-46-8, 23284-25-5
Record name (±)-Bupranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14556-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bupranolol
Reactant of Route 3
Reactant of Route 3
Bupranolol
Reactant of Route 4
Reactant of Route 4
Bupranolol
Reactant of Route 5
Reactant of Route 5
Bupranolol
Reactant of Route 6
Reactant of Route 6
Bupranolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.